Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in dry ether.
Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)carbonyl)benzoate
- Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)carbamoyl)benzoate
Uniqueness
Compared to similar compounds, Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the sulfonyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13-12-18(21-14(2)20-13)27-16-8-10-22(11-9-16)28(24,25)17-6-4-15(5-7-17)19(23)26-3/h4-7,12,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUZIVTUDRDARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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